molecular formula C13H19N3O3 B11080007 3-acetyl-6-methyl-2-[(4-methylpiperazin-1-yl)amino]-4H-pyran-4-one

3-acetyl-6-methyl-2-[(4-methylpiperazin-1-yl)amino]-4H-pyran-4-one

Cat. No.: B11080007
M. Wt: 265.31 g/mol
InChI Key: CFXBLFXNJQXOPV-UHFFFAOYSA-N
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Description

3-ACETYL-6-METHYL-2-[(4-METHYLPIPERAZINO)AMINO]-4H-PYRAN-4-ONE is a complex organic compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ACETYL-6-METHYL-2-[(4-METHYLPIPERAZINO)AMINO]-4H-PYRAN-4-ONE typically involves multi-step organic reactions. One common method includes the reaction of 3-acetyl-6-methyl-2-pyridone with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-ACETYL-6-METHYL-2-[(4-METHYLPIPERAZINO)AMINO]-4H-PYRAN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ACETYL-6-METHYL-2-[(4-METHYLPIPERAZINO)AMINO]-4H-PYRAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ACETYL-6-METHYL-2-[(4-METHYLPIPERAZINO)AMINO]-4H-PYRAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ACETYL-6-METHYL-2-[(4-METHYLPIPERAZINO)AMINO]-4H-PYRAN-4-ONE is unique due to the presence of the 4-methylpiperazine group, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

3-acetyl-6-methyl-2-[(4-methylpiperazin-1-yl)amino]pyran-4-one

InChI

InChI=1S/C13H19N3O3/c1-9-8-11(18)12(10(2)17)13(19-9)14-16-6-4-15(3)5-7-16/h8,14H,4-7H2,1-3H3

InChI Key

CFXBLFXNJQXOPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)NN2CCN(CC2)C)C(=O)C

Origin of Product

United States

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